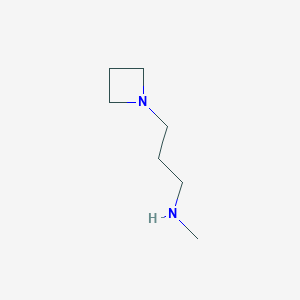

Methyl-(3-azetidin-1-ylpropyl)amine

CAS No.:

Cat. No.: VC14167696

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16N2 |

|---|---|

| Molecular Weight | 128.22 g/mol |

| IUPAC Name | 3-(azetidin-1-yl)-N-methylpropan-1-amine |

| Standard InChI | InChI=1S/C7H16N2/c1-8-4-2-5-9-6-3-7-9/h8H,2-7H2,1H3 |

| Standard InChI Key | ZELFUZLCONPOCQ-UHFFFAOYSA-N |

| Canonical SMILES | CNCCCN1CCC1 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s basicity arises from the lone electron pair on both the azetidine nitrogen and the primary amine, enabling participation in hydrogen bonding and coordination chemistry .

Synthetic Strategies and Optimization

Nucleophilic Displacement Reactions

A common route to azetidine-3-amines involves displacing a leaving group (e.g., mesylate or tosylate) on an azetidine precursor with an amine. For example, 1-benzhydrylazetidin-3-yl methanesulfonate reacts with primary or secondary amines in acetonitrile at 80°C to yield substituted azetidine-3-amines . Adapting this method, Methyl-(3-azetidin-1-ylpropyl)amine could be synthesized by reacting 3-(azetidin-1-yl)propyl methanesulfonate with methylamine in the presence of a base like N,N-diisopropylethylamine (DIPEA). Optimized conditions (2 equiv. methylamine, 80°C, 12–24 h) may improve yields, as observed in analogous systems .

Reductive Amination

An alternative approach involves reductive amination of 3-(azetidin-1-yl)propanal with methylamine using a reducing agent like sodium cyanoborohydride. This method is effective for introducing amine groups into aliphatic chains but requires careful control of pH and stoichiometry to avoid over-alkylation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of related azetidine-amines (e.g., 1-(3-methoxypropyl)azetidin-3-amine ) reveal distinct signals for the azetidine ring protons (δ 2.5–3.5 ppm), propyl chain methylenes (δ 1.4–1.8 ppm for CH₂, δ 2.2–2.6 ppm for NCH₂), and the methylamine group (δ 2.3 ppm, singlet). For Methyl-(3-azetidin-1-ylpropyl)amine, the azetidine β-hydrogens are expected to split into multiplets due to ring strain and coupling .

Infrared (IR) Spectroscopy

IR spectra would show N-H stretches near 3300 cm⁻¹ (primary amine) and C-N stretches around 1200 cm⁻¹. Intramolecular hydrogen bonds between the azetidine N-oxide and amide groups, as seen in trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide , are unlikely here but highlight the importance of conformational analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume